molecular formula C15H24Cl3N3O2 B3931672 N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride

Cat. No.: B3931672
M. Wt: 384.7 g/mol
InChI Key: JETPJTMRYOLBQP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of a 5-chloro-2-methoxyphenyl group, a 4-methylpiperazin-1-yl group, and a propanamide moiety. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with 3-(4-methylpiperazin-1-yl)propanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Formation of the dihydrochloride salt: The resulting amide can be treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Formation of 5-hydroxy-2-methoxyphenyl derivative.

    Reduction: Formation of 3-(4-methylpiperazin-1-yl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide
  • N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide;monohydrochloride

Uniqueness

The dihydrochloride form of the compound may exhibit different solubility, stability, and bioavailability compared to its mono-hydrochloride or free base forms. This can influence its effectiveness in various applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2.2ClH/c1-18-7-9-19(10-8-18)6-5-15(20)17-13-11-12(16)3-4-14(13)21-2;;/h3-4,11H,5-10H2,1-2H3,(H,17,20);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETPJTMRYOLBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)Cl)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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